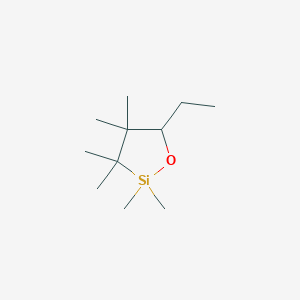
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to an oxygen atom within a cyclic framework. This compound is notable for its stability and resistance to oxidation and hydrolysis, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized siloxanes with different substituents replacing the original groups.
Scientific Research Applications
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants, as well as in the formulation of specialty polymers.
Mechanism of Action
The mechanism by which 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects is primarily related to its ability to form stable bonds with various substrates. The silicon-oxygen bond within the compound is highly resistant to cleavage, providing durability and resistance to environmental degradation. This stability is crucial for its applications in harsh conditions, such as in industrial processes or biomedical devices.
Comparison with Similar Compounds
Similar Compounds
Hexamethylcyclotrisiloxane: A precursor in the synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane, known for its cyclic structure and stability.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar stability and applications in the production of silicone polymers.
Trimethylsilanol: A simpler organosilicon compound used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
This compound stands out due to its specific combination of ethyl and methyl groups, which impart unique chemical properties such as enhanced hydrophobicity and thermal stability. These characteristics make it particularly valuable in applications requiring long-term durability and resistance to environmental factors.
Properties
CAS No. |
64588-35-8 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
5-ethyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C11H24OSi/c1-8-9-10(2,3)11(4,5)13(6,7)12-9/h9H,8H2,1-7H3 |
InChI Key |
ZWPMNWHWVPPGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C([Si](O1)(C)C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















